Technical Monograph: Propyl 3-Propoxypyridine-2-carboxylate
Technical Monograph: Propyl 3-Propoxypyridine-2-carboxylate
This technical guide provides a comprehensive analysis of Propyl 3-Propoxypyridine-2-carboxylate (CAS: 134319-22-5), a specialized heterocyclic building block. It is designed for researchers in medicinal chemistry, specifically those working on metalloenzyme inhibitors, collagen prolyl hydroxylase (CP4H) modulation, and pyridine-based pharmacophores.
Lipophilic Scaffolds in Pyridine-2-Carboxylate Pharmacophores
Executive Summary & Chemical Identity
Propyl 3-Propoxypyridine-2-carboxylate is a dialkylated derivative of 3-hydroxypicolinic acid. Structurally, it features a pyridine ring substituted at the C2 position with a propyl ester and at the C3 position with a propoxy ether.
In drug discovery, this molecule serves two primary roles:
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Intermediate: A stable precursor for synthesizing 3-alkoxypicolinic acid derivatives.
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Prodrug/Probe: A lipophilic ester variant of the free acid (a known metal chelator), designed to enhance cellular permeability before intracellular hydrolysis.
Physicochemical Profile
| Property | Specification | Source/Note |
| CAS Number | 134319-22-5 | Registry |
| Molecular Formula | C₁₂H₁₇NO₃ | - |
| Molecular Weight | 223.27 g/mol | - |
| Appearance | Light yellow to orange clear liquid | TCI Chemicals [1] |
| Purity | >98.0% (GC) | Standard Grade |
| LogP (Predicted) | ~1.57 - 2.8 | Lipophilic shift vs. free acid |
| Boiling Point | 333.3 ± 22.0 °C (760 mmHg) | Predicted [2] |
| Solubility | Soluble in MeOH, DCM, DMSO; Insoluble in water | Lipophilic nature |
Synthesis & Manufacturing Protocols
The synthesis of Propyl 3-Propoxypyridine-2-carboxylate generally proceeds via the functionalization of 3-hydroxypyridine-2-carboxylic acid (3-Hydroxypicolinic acid). The following protocol describes a "One-Pot, Two-Step" alkylation strategy, maximizing yield by utilizing the same alkylating agent for both the ether and ester formation.
Experimental Workflow: Double Alkylation Strategy
Objective: Synthesize C₁₂H₁₇NO₃ from 3-Hydroxypicolinic acid.
Reagents:
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Substrate: 3-Hydroxypyridine-2-carboxylic acid (1.0 eq)
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Reagent: 1-Bromopropane (2.5 eq)
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Base: Potassium Carbonate (K₂CO₃) (3.0 eq)
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Solvent: DMF (Dimethylformamide) or Acetonitrile (anhydrous)
Protocol:
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Preparation: Charge a round-bottom flask with 3-Hydroxypyridine-2-carboxylic acid and anhydrous DMF under an inert atmosphere (N₂).
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Deprotonation: Add K₂CO₃ in portions. Stir at room temperature for 30 minutes. Note: The solution may change color as the phenoxide/carboxylate dianion forms.
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Alkylation: Add 1-Bromopropane dropwise via a syringe pump to control the exotherm.
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Heating: Heat the reaction mixture to 80°C and stir for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.
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Workup:
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Cool to room temperature.
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Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF and inorganic salts.
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Wash the organic layer with Brine.
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: If the crude oil shows <95% purity by GC, purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).
Synthesis Logic Diagram
The following diagram illustrates the transformation and the critical checkpoints.
Figure 1: Synthetic pathway for the double alkylation of 3-hydroxypicolinic acid.
Analytical Characterization (Quality Control)
To ensure the integrity of the building block for pharmaceutical use, the following analytical signatures must be verified.
Gas Chromatography (GC) Parameters
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Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane).
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Inlet Temp: 250°C.
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Detector: FID (Flame Ionization Detector) at 300°C.
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Oven Program: 100°C (1 min) → 20°C/min → 280°C (5 min).
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Acceptance Criteria: Single major peak >98.0% area normalization.
NMR Interpretation (Predicted)
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¹H NMR (400 MHz, CDCl₃):
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Pyridine Ring:[1][2] Three aromatic protons.[3] The proton at C6 (adjacent to N) will be most deshielded (~8.3 ppm). The C4 and C5 protons will appear as multiplets around 7.2–7.4 ppm.
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O-Propyl (Ether): Triplet (~4.0 ppm) for -OCH ₂-, multiplet for -CH ₂-, triplet for -CH ₃.
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COO-Propyl (Ester): Triplet (~4.3 ppm) for -COOCH ₂- (slightly more deshielded than ether), multiplet for -CH ₂-, triplet for -CH ₃.
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Key Diagnostic: Distinction between the two triplet signals of the O-CH₂ groups (Ester vs. Ether) confirms successful double alkylation.
Applications in Drug Discovery
The 3-alkoxypicolinic acid scaffold is a privileged structure in medicinal chemistry, particularly for targeting Fe(II)/2-oxoglutarate-dependent dioxygenases .
Mechanism of Action: The "Prodrug" Concept
While Propyl 3-Propoxypyridine-2-carboxylate itself lacks a free carboxylic acid to chelate metals, it acts as a masked pharmacophore .
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Permeability: The propyl ester masks the anionic charge of the carboxylate, significantly increasing lipophilicity (LogP ~2.8) and allowing passive diffusion across cell membranes.
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Activation: Intracellular esterases hydrolyze the propyl ester.
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Binding: The liberated 3-propoxypyridine-2-carboxylic acid binds to the active site of metalloenzymes (e.g., Collagen Prolyl-4-Hydroxylase or HIF-Prolyl Hydroxylase). The Nitrogen (pyridine) and Carboxylate (acid) form a bidentate chelate with the active site Iron (Fe²⁺).
Target Pathway: Collagen Biosynthesis Modulation
In fibrosis research, inhibiting Collagen Prolyl-4-Hydroxylase (CP4H) prevents the maturation of collagen fibers.
Figure 2: The prodrug mechanism of action, highlighting the transition from lipophilic transport to active metal chelation.
Handling, Safety, and Storage
Signal Word: Warning (Irritant)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves (min 0.11mm thick). |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles with side shields. |
| Thermal Stability | Decomposes to NOx/CO | Do not heat >300°C without ventilation. |
| Storage | Light Sensitive / Air Sensitive | Store under inert gas (Argon/Nitrogen) at 2-8°C. |
Disposal: This compound must be treated as hazardous organic waste. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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National Institutes of Health (NIH). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers. PubMed Central. Retrieved from [Link]
